![molecular formula C18H13N3O3S2 B2910410 Methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate CAS No. 361482-18-0](/img/structure/B2910410.png)
Methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate
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Description
“Methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate” is a complex organic compound. It contains a thiazolothiazole ring system, which has gained attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility, which are crucial properties for optoelectronic applications .
Synthesis Analysis
The synthesis of thiazolothiazoles involves various methods. A classical method involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole . The reaction is carried out using aqueous potassium ferricyanide as an oxidant . Further N-methylation and condensation with aldehydes give conjugated products, suitable for nonlinear optical applications .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple ring systems. The thiazolothiazole ring system is planar and rigid with an extended π-conjugated structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Thiazolothiazoles generally have high oxidation stability .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit antimicrobial activity , suggesting that their targets could be key proteins or enzymes in microbial organisms.
Mode of Action
It is synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The interaction of this compound with its targets could involve binding to these proteins or enzymes, thereby inhibiting their function and leading to the death of the microbial organisms.
Biochemical Pathways
Given its antimicrobial activity , it can be inferred that it likely disrupts essential biochemical pathways in microbial organisms, such as DNA replication, protein synthesis, or cell wall synthesis, leading to their death.
Result of Action
The result of the action of this compound is the inhibition of growth or killing of microbial organisms, as evidenced by its antimicrobial activity . This occurs at the molecular and cellular level, likely through the disruption of essential biochemical pathways in these organisms.
properties
IUPAC Name |
methyl 4-[(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S2/c1-9-19-14-13(25-9)8-7-12-15(14)26-18(20-12)21-16(22)10-3-5-11(6-4-10)17(23)24-2/h3-8H,1-2H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVSLUOPMFFTMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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